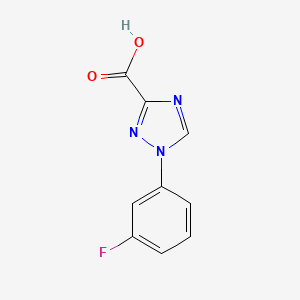

1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(4-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRGWKUNFQGVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Fusion Method Using 3-Fluorobenzoic Acid and Thiocarbohydrazide

A well-documented method for preparing the 1,2,4-triazole ring involves the fusion of 3-fluorobenzoic acid with thiocarbohydrazide:

-

- Mix 3-fluorobenzoic acid with thiocarbohydrazide in a suitable vessel.

- Heat the mixture to melt and maintain the temperature for approximately 20-25 minutes.

- Cool the reaction mixture and treat with sodium bicarbonate solution to neutralize any residual acid.

- Isolate the solid product by filtration and recrystallize from a dimethylformamide-ethanol mixture.

-

- The key intermediate, 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione, is obtained in about 81-85% yield.

- Characterization includes IR (notable NH and C=S bands), ¹H-NMR, ¹³C-NMR, and elemental analysis confirming the structure.

This intermediate can be further transformed to the target carboxylic acid derivative through oxidation or substitution reactions.

Lithiation and Carboxylation of 1-Substituted 1,2,4-Triazoles

Another advanced approach involves selective lithiation at the 3-position of the triazole ring followed by carbonation:

-

- N-Substitution: Starting from 1H-1,2,4-triazole, alkylation with methyl halides in the presence of potassium hydroxide and ethanol yields 1-methyl-1H-1,2,4-triazole analogues.

- Lithiation: The N-substituted triazole is dissolved in tetrahydrofuran (THF) with additives such as TMEDA, cooled to −78 °C, and treated with strong bases like n-butyllithium or lithium diisopropylamide (LDA).

- Electrophilic Carboxylation: Carbon dioxide is introduced at low temperature to form the triazole-3-carboxylic acid derivative.

- Workup: The reaction mixture is quenched with ammonium chloride solution, extracted, and purified by recrystallization or chromatography.

-

- Using 5-bromo-1-methyl-1H-1,2,4-triazole as substrate, the lithiation/carboxylation step yields 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid with over 70% yield and >99% purity by HPLC.

- Subsequent dehalogenation or functional group modifications can lead to the desired 1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid analogues.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Analogues

Though this method is primarily for 1,2,3-triazoles, it provides insight into related synthetic approaches:

-

- Prepare 3-fluorophenyl azide from 3-fluoroaniline via diazotization and azide substitution.

- Perform copper(I)-catalyzed cycloaddition with propiolic acid to form the triazole ring.

- Reaction conditions typically involve copper sulfate and sodium ascorbate in aqueous or mixed solvents at room temperature.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Fusion of 3-fluorobenzoic acid with thiocarbohydrazide | 3-fluorobenzoic acid, thiocarbohydrazide | Heating to melt, 20-25 min | 81-85 | Simple, direct, yields aminotriazole intermediate |

| Lithiation/Carboxylation of N-substituted triazole | 1-methyl-1,2,4-triazole, LDA/n-BuLi, CO₂ | −78 °C lithiation, CO₂ addition | ~70-75 | Requires low temp, inert atmosphere, high purity |

| CuAAC (for 1,2,3-triazole analogues) | 3-fluorophenyl azide, propiolic acid, Cu(I) catalyst | Room temp, aqueous solvent | High | Mild, efficient, mostly for 1,2,3-triazoles |

Research Findings and Optimization Notes

-

- Lithiation steps require strict temperature control (−78 °C) to avoid side reactions.

- Use of TMEDA enhances lithiation efficiency by stabilizing the organolithium intermediate.

- CO₂ introduction should be slow and controlled to maximize carboxylation yield.

- Purification by recrystallization from organic solvents (ethanol, DMF mixtures) improves product purity.

-

- Final products are characterized by NMR (¹H, ¹³C), IR spectroscopy (notably carboxylic acid O–H stretch), and HPLC purity analysis.

- Elemental analysis confirms the incorporation of fluorine and carboxyl groups.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Antifungal Activity :

- Research has indicated that triazole derivatives exhibit antifungal properties. 1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has been studied for its effectiveness against various fungal pathogens, including those resistant to conventional treatments. Its mechanism often involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

-

Anticancer Potential :

- Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

-

Inhibitory Effects on Enzymes :

- The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in designing drugs targeting metabolic diseases.

Agricultural Applications

-

Pesticide Development :

- The triazole moiety is known for its application in agricultural fungicides. Compounds like this compound can be utilized to develop new fungicides that are effective against crop pathogens while minimizing environmental impact.

-

Plant Growth Regulation :

- Some studies suggest that triazoles can act as plant growth regulators, influencing plant morphology and growth patterns positively.

Case Studies and Research Findings

| Study | Year | Focus | Findings |

|---|---|---|---|

| Antifungal Efficacy | 2020 | Fungal Resistance | Demonstrated effectiveness against Candida species; potential for development as a therapeutic agent. |

| Anticancer Activity | 2021 | Cancer Cell Lines | Induced apoptosis in breast cancer cells; further studies needed for mechanism elucidation. |

| Pesticidal Properties | 2022 | Crop Pathogens | Showed significant activity against Fusarium spp.; potential as a new fungicide formulation. |

Wirkmechanismus

The mechanism of action of 1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The fluorophenyl group enhances the compound’s binding affinity to biological targets, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen Substitution

- Chlorine vs. Fluorine: 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS 90839-68-2) exhibits higher molecular weight (C₉H₆ClN₃O₂) and increased lipophilicity compared to the fluorinated analog. However, its GHS classification includes acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting greater toxicity risks .

Bulkier Substituents

- 1-(3-Isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS 1245648-30-9) incorporates an isopropyl group, increasing steric bulk. This modification may reduce binding efficiency to enzymes but improve pharmacokinetic properties like half-life. However, it carries hazards such as respiratory tract irritation (H335) .

Substituent Variations on the Triazole Ring

- 5-Phenyl Substitution :

- 5-Thien-2-yl Substitution: 1-(3-Fluorophenyl)-5-thien-2-yl-1H-1,2,4-triazole-3-carboxylic acid introduces a sulfur-containing heterocycle, which could improve interactions with metalloenzymes or receptors. This compound is commercially available for research (Santa Cruz Biotechnology) .

Positional Isomerism and Functional Group Modifications

- 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid () shifts the triazole ring to position 1,2,3 and replaces fluorine with an amino group. The amine enhances solubility but may reduce stability. Synthesized via click chemistry, this compound showed improved antimicrobial activity .

Antimicrobial Activity

Anti-Inflammatory and Enzyme Inhibition

Biologische Aktivität

Overview

1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 1292369-51-7) is a heterocyclic compound notable for its triazole structure, which is substituted with a fluorophenyl group and a carboxylic acid. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial , anti-inflammatory , and anticancer properties.

- Molecular Formula : C9H6FN3O2

- Molecular Weight : 207.16 g/mol

- Appearance : White to yellow solid

- Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the Huisgen cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) ions. The general synthetic route includes:

- Preparation of 3-fluorophenyl azide from 3-fluoroaniline.

- Cycloaddition of 3-fluorophenyl azide with propiolic acid.

This method allows for the efficient production of the triazole ring structure central to the compound's activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study Findings :

- In vitro tests demonstrated that compounds with similar structures exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

- Flow cytometry analysis indicated that these compounds could arrest cell proliferation at the G1 phase and trigger apoptosis through increased caspase activity .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 1-(3-Fluorophenyl)-1H-triazole | MCF-7 | 0.48 |

| 1-(3-Fluorophenyl)-1H-triazole | HCT-116 | 0.78 |

| Reference (Doxorubicin) | MCF-7 | 1.93 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- It exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activity of this compound can be attributed to its structural features:

- The triazole ring allows for hydrogen bonding and π-π interactions with biological targets.

- The fluorophenyl group enhances binding affinity through hydrophobic interactions.

- The carboxylic acid group facilitates ionic interactions, stabilizing the binding of the compound to its target sites.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-1H-triazole | Fluorine at para position | Lower anticancer activity |

| 1-(3-Chlorophenyl)-1H-triazole | Chlorine substituent | Reduced binding affinity |

| 1-(3-Methylphenyl)-1H-triazole | Methyl group instead of fluorine | Variable activity |

Q & A

Basic: What safety precautions are critical when handling 1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid in laboratory settings?

Answer:

Based on safety data for structurally analogous triazole derivatives, this compound likely exhibits:

- Acute oral toxicity (Category 4, H302)

- Skin irritation (Category 2, H315)

- Respiratory tract irritation (Category 3, H335)

Methodological Recommendations:

- Use PPE (nitrile gloves, chemical goggles, lab coats) and operate in a fume hood.

- Implement emergency protocols : Immediate rinsing for skin/eye exposure (15+ minutes) and medical consultation for inhalation .

- Store in sealed containers away from oxidizers, with spill containment kits accessible.

Basic: What analytical methods are essential for confirming the structural identity of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected m/z for C9H6FN3O2: 223.0495).

- X-ray Crystallography : For crystalline derivatives, refine spatial arrangements using datasets collected at 294 K (as applied to analogous triazole-carboxamides) .

Advanced: How can contradictions between in vitro potency and in vivo efficacy be resolved for fluorophenyl-triazole derivatives?

Answer:

Discrepancies often stem from poor bioavailability or metabolic instability. A systematic approach includes:

- Physicochemical Profiling : Measure solubility (shake-flask method) and logP (HPLC-based) to assess absorption potential.

- Metabolic Stability Assays : Use liver microsomes (human/rodent) with LC-MS/MS to identify metabolic soft spots (e.g., ester hydrolysis).

- Prodrug Optimization : Introduce methyl/ethyl esters or hydroxamic acid moieties to enhance permeability, as demonstrated in diaryltriazole studies .

- Species-Specific PK Studies : Compare dose-response curves in multiple animal models (e.g., rat vs. mouse) to account for interspecies variability .

Advanced: What computational strategies predict target binding modes for this compound?

Answer:

Molecular Docking Workflow :

Target Preparation : Retrieve enzyme structures (e.g., HDAC8 from PDB ID: 1T69) and optimize protonation states using Schrödinger’s Protein Preparation Wizard.

Ligand Preparation : Generate 3D conformers with Open Babel, accounting for fluorine’s electronegativity.

Docking Simulations : Use AutoDock Vina with a grid centered on the catalytic site (e.g., zinc ion for HDACs).

Validation : Compare binding scores with known inhibitors (e.g., SAHA for HDACs) and validate via MD simulations (NAMD/GROMACS) .

Basic: What crystallization conditions yield high-quality crystals for X-ray studies?

Answer:

Successful protocols for triazole-carboxylic acid analogs include:

- Slow Evaporation : Dissolve in DCM:MeOH (3:1), evaporate at 4°C over 72 hours.

- Vapor Diffusion : Layer hexane over a DMF solution (1:2 ratio) in a sealed chamber.

- Temperature Gradients : Crystallize at 294 K with a 0.5°C/day gradient, as applied to 1-[4-(difluoromethoxy)phenyl]triazole-3-carboxamide .

Advanced: How to design a pharmacokinetic study for this compound?

Answer:

Tiered Experimental Design :

In Vitro Phase :

- Plasma Protein Binding : Equilibrium dialysis (human/rat plasma, 37°C, 4 hours).

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

In Vivo Phase :

- Rodent PK : Administer IV (1 mg/kg) and oral (10 mg/kg) doses; collect plasma samples at 0.5, 1, 2, 4, 8, 24 hours. Analyze via LC-MS/MS.

- Tissue Distribution : Use 14C-labeled compound and autoradiography to quantify organ uptake .

Advanced: What synthetic routes optimize yield for triazole-carboxylic acid derivatives?

Answer:

Key Methodologies :

- Cyclocondensation : React 3-fluorophenylhydrazine with ethyl 2-cyanoacetate in acetic acid, followed by ring closure with NH2OH·HCl (yield: 65–72%) .

- Microwave-Assisted Synthesis : Reduce reaction times (30 minutes vs. 12 hours) by heating at 150°C in DMF with K2CO3.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization (ethanol/water) .

Basic: How to assess acute toxicity in preliminary studies?

Answer:

OECD Guideline 423-Based Protocol :

- Dose Range-Finding : Administer 50–300 mg/kg orally to rats (n=3/dose). Monitor for 14 days for mortality, body weight, and clinical signs.

- Histopathology : Examine liver/kidney sections for necrosis or inflammation, referencing SDS data for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.